Hydroxyethyl Linker Confers Additional H-Bond Donor Capacity Versus Methylene-Linked Analogs
CAS 1351630-99-3 contains a secondary alcohol on its ethyl linker, providing three hydrogen bond donors (two urea N–H plus one O–H), compared to two H-bond donors for methylene-linked comparators such as 1-(4-methoxybenzyl)-3-(thiophen-3-ylmethyl)urea (CAS 1211143-14-4) . This additional donor can strengthen target engagement in binding pockets with complementary H-bond acceptor residues. In the structurally related thienyl urea sEH inhibitor TUD, the presence of polar heteroatom substituents on the linker region was essential for achieving low nanomolar potency (IC₅₀ = 5.4–21.5 nM), while des-hydroxy analogs showed substantially reduced activity [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 3 H-bond donors (2 × urea NH + 1 × secondary alcohol OH) |
| Comparator Or Baseline | 1-(4-Methoxybenzyl)-3-(thiophen-3-ylmethyl)urea (CAS 1211143-14-4): 2 H-bond donors (urea NH only); 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1351630-91-5): 3 H-bond donors |
| Quantified Difference | +1 H-bond donor vs. methylene-linked analogs; equivalent to CAS 1351630-91-5 but with differentiated N′-aryl substituent |
| Conditions | Structural comparison based on SMILES analysis; molecular formula C₁₅H₁₈N₂O₃S (target) vs. C₁₄H₁₆N₂O₂S (methylene comparator) vs. C₁₁H₁₂N₂O₂S₂ (CAS 1351630-91-5) |
Why This Matters
The additional H-bond donor differentiates this compound from simpler methylene-linked urea analogs for applications requiring stronger or geometrically distinct polar interactions with biological targets.
- [1] Morita K, Ishimoto T, Iwahashi Y, et al. Characterization of a potent and selective inhibitor of soluble epoxide hydrolase. TUD inhibited sEH with IC₅₀ values of 21.5 nM (14,15-EET) and 5.4 nM (11,12-EET). Polar linker substituents were critical for potency. View Source
